molecular formula C16H20O4 B13987741 Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate

Cat. No.: B13987741
M. Wt: 276.33 g/mol
InChI Key: MXHSUAJIDRSFFU-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a methoxyphenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(4-hydroxyphenyl)-2-oxocyclohexanecarboxylate.

    Reduction: Formation of 1-(4-methoxyphenyl)-2-hydroxycyclohexanecarboxylate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-hydroxyphenyl)-2-oxocyclohexanecarboxylate
  • Ethyl 1-(4-methylphenyl)-2-oxocyclohexanecarboxylate
  • Ethyl 1-(4-chlorophenyl)-2-oxocyclohexanecarboxylate

Uniqueness

Ethyl 1-(4-methoxyphenyl)-2-oxocyclohexanecarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

ethyl 1-(4-methoxyphenyl)-2-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C16H20O4/c1-3-20-15(18)16(11-5-4-6-14(16)17)12-7-9-13(19-2)10-8-12/h7-10H,3-6,11H2,1-2H3

InChI Key

MXHSUAJIDRSFFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCCC1=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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